Cas no 40106-82-9 (8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine)

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine structure
40106-82-9 structure
Product Name:8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS No:40106-82-9
MF:C11H10N4S
MW:230.288899898529
CID:925314
PubChem ID:336252
Update Time:2025-04-19

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • [1]Benzothieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, 8,9,10,11-tetrahydro-
    • 7,8,9,10-Tetrahydro-1,2,3a,5-tetraaza-6-thiacyclopenta[c]fluorene
    • 7,8,9,10-Tetrahydro-6-thia-1,2,3a,5-tetraaza-cyclopenta[c]fluorene
    • 8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
    • 1,2,4-Triazolo< 3,4-c> pyrimidino< 4,5-b> tetrahydrobenzo< b> thiophene
    • 8,9,10,11-tetrahydro-benzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
    • 8,9,10,11-Tetrahydrobenzo< b> thieno< 2,3-d> pyrimido< 3,4-a> -s-triazol
    • AC1L7J8P
    • CBDivE_004058
    • NSC349836
    • STK386358
    • STOCK1S-61797
    • 40106-82-9
    • 10-THIA-3,4,6,8-TETRAAZATETRACYCLO[7.7.0.0(2),?.0(1)(1),(1)?]HEXADECA-1(9),2,4,7,11(16)-PENTAENE
    • SR-01000400386-1
    • MLS000058743
    • DTXSID10319716
    • Z56768703
    • CHEMBL1527928
    • GOMHVJXSMQEXRS-UHFFFAOYSA-N
    • 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine #
    • SDCCGMLS-0034695.P002
    • [1]Benzothieno[3,2-E]1,2,4-triazolo-[4,3-c]pyrimidine, 8,9,10,11-tetrahydro-
    • AE-848/32731037
    • 10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
    • SR-01000400386
    • AKOS000519661
    • NSC-349836
    • EU-0068140
    • SMR000069008
    • 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
    • Inchi: 1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-14-13-6-15(10)5-12-11(9)16-8/h5-6H,1-4H2
    • InChI Key: GOMHVJXSMQEXRS-UHFFFAOYSA-N
    • SMILES: S1C2=C(C3=NN=CN3C=N2)C2=C1CCCC2

Computed Properties

  • Exact Mass: 230.0628
  • Monoisotopic Mass: 230.06261751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • PSA: 43.08

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Related Literature

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk